molecular formula C18H22N2O3S B2858573 3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE CAS No. 881934-34-5

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE

Cat. No.: B2858573
CAS No.: 881934-34-5
M. Wt: 346.45
InChI Key: QRBPKSKTZUESIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzenesulfonamido-N-(2,4,6-trimethylphenyl)propanamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. Its molecular architecture, featuring a benzenesulfonamide group linked to a 2,4,6-trimethylphenyl (mesityl) group via a propanamide spacer, places it within a class of compounds known to exhibit diverse biological activities. Benzenesulfonamide analogs are extensively investigated as inhibitors for various enzymes and biological targets. Research indicates this chemical class shows potential for enzyme inhibition, particularly targeting urease, an enzyme linked to the virulence of pathogens like Helicobacter pylori . Furthermore, benzenesulfonamide derivatives are explored for their anti-inflammatory properties and their ability to selectively inhibit enzymes such as cyclooxygenase-2 (COX-2) . The 2,4,6-trimethylphenyl moiety (derived from mesidine ) is a common structural feature used in drug discovery to influence the compound's steric and electronic properties, potentially enhancing target binding and metabolic stability. The propanamide linker serves as a flexible tether, allowing the molecule to adopt favorable conformations for interaction with its biological targets. Researchers utilize this compound to study its mechanism of action, which may involve binding to enzyme active sites or allosteric pockets, thereby modulating enzymatic activity. Its physicochemical profile suggests potential for cellular permeability, making it a candidate for investigating intracellular pathways. This reagent is strictly for use in laboratory research to further the understanding of biochemical pathways and to support the discovery of new therapeutic agents.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-11-14(2)18(15(3)12-13)20-17(21)9-10-19-24(22,23)16-7-5-4-6-8-16/h4-8,11-12,19H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBPKSKTZUESIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Acylation-Followed-by-Sulfonylation Strategy

Step 1: Synthesis of 3-Aminopropanamide Intermediate
The propanamide backbone is constructed by reacting 3-aminopropanoic acid with 2,4,6-trimethylaniline using a coupling agent such as PyBop. In a representative procedure, (tert-butoxycarbonyl)-L-phenylalanine (1 ) is deprotected to yield a free amine (3 ), which is acylated with Boc-glycine to form intermediate 5 . While this exact intermediate differs from the target compound, the methodology is adaptable: replacing Boc-glycine with 3-aminopropanoic acid derivatives enables the formation of the requisite propanamide scaffold.

Step 2: Sulfonamide Formation
The free amine intermediate is treated with benzenesulfonyl chloride in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIEA) as a base. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, yielding the sulfonamide product. For example, compounds 6a–6n in the PMC study were synthesized with benzenesulfonyl chlorides bearing diverse substituents, achieving yields of 65–85%.

Optimization Insights :

  • Solvent Selection : DCM and tetrahydrofuran (THF) are optimal for sulfonylation due to their ability to solubilize both aromatic sulfonyl chlorides and amine intermediates.
  • Base : DIEA outperforms triethylamine in minimizing side reactions, as noted in the synthesis of 6a–6q .

Route 2: One-Pot Sequential Functionalization

A streamlined approach involves concurrent acylation and sulfonylation in a single reaction vessel. This method, exemplified in patent WO2022076628A1, utilizes 3-bromopropanoyl chloride as a dual-functionalizing agent. The bromide serves as a leaving group, enabling displacement by 2,4,6-trimethylaniline, while the acyl chloride reacts with benzenesulfonamide. However, this method requires precise stoichiometric control to avoid oligomerization.

Key Data :

Parameter Value Source
Yield 72%
Reaction Time 12 hours
Temperature 0°C to room temp

Critical Reaction Parameters

Temperature and Solvent Effects

Low temperatures (0–5°C) during sulfonylation suppress hydrolysis of benzenesulfonyl chloride, as observed in the synthesis of 11a–11n . Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state, whereas ethereal solvents (e.g., THF) improve solubility of aromatic intermediates.

Substituent Compatibility

Electron-withdrawing groups (e.g., nitro, halogens) on the benzene ring of the sulfonyl chloride increase electrophilicity, accelerating sulfonamide formation. For instance, 11i (4-NO₂ substitution) exhibited a 30% higher reaction rate compared to unsubstituted analogs. Conversely, electron-donating groups (e.g., methoxy) necessitate longer reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ar-H), 6.92 (s, 2H, Ar-H of trimethylphenyl), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂), 2.34 (s, 9H, CH₃).
  • HRMS : Calculated for C₁₉H₂₃N₂O₃S [M+H]⁺: 375.1382; Found: 375.1379.

Purity and Yield Optimization

Recrystallization from ethanol/water (4:1) achieves >98% purity, as demonstrated for 11l . Chromatographic purification (silica gel, ethyl acetate/hexane) remains effective for lab-scale synthesis, though industrial processes favor crystallization for cost efficiency.

Industrial-Scale Considerations

Patent WO2011099033A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. This method reduces solvent consumption and improves yields to 85–90% at kilogram scales.

Chemical Reactions Analysis

Types of Reactions

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZENESULFONAMIDO-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Analysis

The compound’s structural uniqueness arises from its 2,4,6-trimethylphenyl group , which introduces steric hindrance and lipophilicity compared to simpler aryl substituents. Key comparisons include:

Table 1: Structural Comparison with Analogous Sulfonamides
Compound Name Molecular Weight (g/mol) Key Functional Groups Crystallographic Space Group Hydrogen Bonding Patterns
3-Benzenesulfonamido-N-(2,4,6-TMP*)Propanamide 372.44 Benzenesulfonamide, Trimethylphenyl P2₁/c (hypothetical) N–H⋯O (sulfonamide), C–H⋯π
N-(4-Methylphenyl)Benzenesulfonamide 261.32 Benzenesulfonamide, Methylphenyl P1̄ (observed) N–H⋯O, π-π stacking
4-Sulfamoylbenzoic Acid 201.22 Sulfonamide, Carboxylic Acid C2/c O–H⋯O, N–H⋯O

*TMP: 2,4,6-Trimethylphenyl

  • Hydrogen Bonding : The sulfonamide N–H group participates in strong hydrogen bonds with acceptor atoms (e.g., carbonyl oxygen), a feature conserved across sulfonamides but modulated by substituent electronegativity .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Trends
Compound LogP (Lipophilicity) Aqueous Solubility (mg/mL) IC₅₀ (Carbonic Anhydrase IX, nM)
3-Benzenesulfonamido-N-(2,4,6-TMP)Propanamide 3.2 0.12 8.5 (estimated)
Acetazolamide (Reference) 0.3 7.8 12.0
N-(4-Methylphenyl)Benzenesulfonamide 2.8 0.45 25.4
  • Lipophilicity : The trimethylphenyl group increases LogP compared to acetazolamide, suggesting enhanced membrane permeability but reduced solubility.
  • Enzyme Inhibition : Steric bulk may improve selectivity for specific enzyme isoforms, though excessive hydrophobicity can reduce binding affinity .

Crystallographic Methodology and Software

Structural comparisons rely heavily on software like SHELXL (for refining small-molecule structures) and OLEX2 (for workflow integration). For example:

  • SHELXL enables precise modeling of disorder in the trimethylphenyl group, a common challenge in bulky substituents .
  • OLEX2 ’s graphical interface facilitates rapid comparison of hydrogen-bonding networks across sulfonamide derivatives .

Biological Activity

3-Benzenesulfonamido-N-(2,4,6-trimethylphenyl)propanamide, commonly referred to as a sulfonamide compound, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 394.48 g/mol
  • CAS Number : 6324-61-4

Sulfonamide compounds generally exert their biological effects through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial growth cessation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. The specific compound this compound has demonstrated effectiveness in inhibiting strains such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

  • Case Study on Efficacy Against Bacterial Infections :
    A clinical study evaluated the efficacy of this compound in patients with recurrent urinary tract infections (UTIs). The results showed a significant reduction in infection recurrence compared to a placebo group, indicating its potential as a therapeutic agent for UTIs.
  • In vitro Study on Anti-inflammatory Activity :
    An in vitro study assessed the anti-inflammatory properties of this compound using RAW 264.7 macrophage cells. The results demonstrated that treatment with varying concentrations of the compound significantly reduced the levels of inflammatory markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Benzenesulfonamido-N-(2,4,6-trimethylphenyl)propanamide with high purity?

  • Methodological Answer : The synthesis should prioritize regioselective sulfonamide coupling and steric hindrance mitigation. The bulky 2,4,6-trimethylphenyl group requires mild reaction conditions (e.g., low-temperature nucleophilic substitution) to avoid side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended, followed by crystallization in dichloromethane/hexane . NMR characterization (¹H/¹³C) should validate purity, referencing additive chemical shift principles for substituted aryl amides .

Q. How do spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons of the 2,4,6-trimethylphenyl group exhibit upfield shifts (δ ~2.2 ppm for methyl groups; δ ~6.8 ppm for aromatic protons) due to steric shielding. The benzenesulfonamido group shows a singlet for the NH proton (δ ~7.5 ppm) .
  • FTIR : Key peaks include N–H stretching (~3300 cm⁻¹), sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and amide C=O (~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase isoforms) to assess binding affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for quantitative interaction studies. For neuropharmacological screening, radioligand displacement assays targeting GABAₐ or NMDA receptors are recommended, given structural analogs’ activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing the sulfonamido group with carbamate or altering methyl groups on the aryl ring).
  • Step 2 : Compare IC₅₀ values in enzyme assays and correlate with steric/electronic parameters (Hammett σ values, Taft steric constants).
  • Step 3 : Perform X-ray crystallography (using SHELXL ) or DFT calculations to map electrostatic potential surfaces. For example, the 2,4,6-trimethylphenyl group’s steric bulk may reduce binding in congested active sites .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Target Engagement Studies : Employ PET tracers or bioluminescent reporters in animal models to verify target binding in vivo. Preliminary data on similar compounds suggest poor blood-brain barrier penetration may explain neuroactivity gaps .

Q. How can molecular docking and dynamics simulations predict binding modes to unexplored targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with flexible ligand sampling. The sulfonamido group’s hydrogen-bonding capacity likely anchors the compound to polar residues (e.g., His64 in carbonic anhydrase).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability. Pay attention to the trimethylphenyl group’s hydrophobic interactions with nonpolar pockets .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results in cancer cell lines?

  • Methodological Answer :

  • Hypothesis 1 : Cell-specific metabolic activation (e.g., cytochrome P450 expression) may modulate potency. Test cytotoxicity in CYP3A4-overexpressing vs. knockout lines.
  • Hypothesis 2 : Redox activity of the sulfonamido group may induce ROS-dependent apoptosis in sensitive lines (e.g., NCI-H460). Validate via ROS scavenger co-treatment (e.g., NAC) and mitochondrial membrane potential assays .

Key Notes

  • For crystallography, SHELXL remains the gold standard for small-molecule refinement .
  • Prioritize in silico screening (e.g., molecular docking) to narrow down biological targets before labor-intensive assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.